2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Description

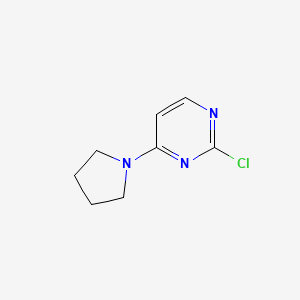

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBZWNGXKCNMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444662 | |

| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-20-4 | |

| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of targeted therapies. Within this class of heterocycles, This compound (CAS No. 35691-20-4) has emerged as a particularly valuable building block. Its strategic importance lies in the differential reactivity of its two chlorine-substituted positions on the pyrimidine ring, allowing for sequential and regioselective functionalization. This attribute makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors and, more recently, Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this pivotal intermediate, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Safety Information

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃ | --INVALID-LINK--[3] |

| Molecular Weight | 183.64 g/mol | --INVALID-LINK--[3] |

| Appearance | White to off-white crystalline solid (typical) | N/A |

| CAS Number | 35691-20-4 | --INVALID-LINK--[3] |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Study in Regioselective Nucleophilic Aromatic Substitution

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key to a successful and high-yielding synthesis lies in controlling the regioselectivity of the reaction between 2,4-dichloropyrimidine and pyrrolidine.

The Underlying Chemistry: Understanding Regioselectivity

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This inherent reactivity preference is further influenced by the electronic nature of substituents on the pyrimidine ring. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position. This selectivity is often moderate, and reaction conditions can influence the formation of the C2 substituted isomer. However, in the absence of strong electron-donating or withdrawing groups on the ring, the C4-substituted product is typically the major product.

dot

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates, improve yields, and enhance product purity. The following protocol is a robust and efficient method for the preparation of this compound.

Materials:

-

2,4-Dichloropyrimidine

-

Pyrrolidine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous propan-2-ol (Isopropanol) or similar high-boiling point solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous isopropanol.

-

Addition of Reagents: To the stirred solution, add pyrrolidine (1.0-1.2 equivalents) followed by a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous wash removes the triethylamine hydrochloride salt and any unreacted starting materials. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Comprehensive Characterization of this compound

Unambiguous characterization of the synthesized compound is paramount to ensure its purity and structural integrity for subsequent applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 (pyrimidine ring) |

| ~6.05 | d | 1H | H-5 (pyrimidine ring) |

| ~3.50 | t | 4H | -N-CH₂ - (pyrrolidine ring) |

| ~1.95 | m | 4H | -CH₂-CH₂ - (pyrrolidine ring) |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C4 (pyrimidine ring) |

| ~160.5 | C2 (pyrimidine ring) |

| ~157.0 | C6 (pyrimidine ring) |

| ~100.0 | C5 (pyrimidine ring) |

| ~47.0 | -N-CH₂ - (pyrrolidine ring) |

| ~25.5 | -CH₂-CH₂ - (pyrrolidine ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

A general LC-MS method suitable for the analysis of this compound is as follows:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3-0.5 mL/min.

-

MS Detector: An electrospray ionization (ESI) source coupled to a single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used.

Expected Mass Spectrum:

In positive ion ESI-MS, the compound will be detected as its protonated molecular ion [M+H]⁺.

| Ion | Expected m/z |

| [C₈H₁₀ClN₃ + H]⁺ | 184.06 (for ³⁵Cl) and 186.06 (for ³⁷Cl) |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be observed in the mass spectrum, providing a key diagnostic feature.

dot

Caption: Role of linker building blocks in PROTAC-mediated protein degradation.

Applications in Drug Discovery and Development

The utility of this compound stems from its pre-functionalized and differentially reactive nature, making it a valuable starting point for the synthesis of diverse compound libraries.

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2,4-disubstituted pyrimidine scaffold is a common core structure in many approved and investigational kinase inhibitors. This compound allows for the introduction of the pyrrolidine moiety at the C4 position, a common feature in many kinase inhibitors that can contribute to binding affinity and selectivity. The remaining chlorine at the C2 position can then be displaced by another nucleophile to complete the synthesis of the target molecule.

Component of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a "warhead" that binds to the protein of interest, an E3 ligase ligand, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. This compound can be incorporated into PROTAC linkers, providing a rigid and synthetically tractable scaffold to which other components can be attached.

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis, while seemingly straightforward, requires a nuanced understanding of regioselectivity in nucleophilic aromatic substitution reactions. The robust synthetic protocols and comprehensive characterization methods outlined in this guide provide a solid foundation for its preparation and quality control. As the fields of targeted therapy and protein degradation continue to evolve, the demand for such well-defined and strategically functionalized intermediates is set to increase, solidifying the role of this compound in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (CAS: 35691-20-4): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity profile, and its strategic applications in the synthesis of pharmacologically active molecules, supported by practical insights and methodologies.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems, and its synthetic tractability. This compound, in particular, is a valuable intermediate, offering a reactive handle for the introduction of diverse functionalities, making it a key component in the synthesis of targeted therapies, especially in oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35691-20-4 | [1] |

| Molecular Formula | C₈H₁₀ClN₃ | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the pyrrolidine ring protons. The pyrimidine protons will appear in the aromatic region, likely as doublets, while the pyrrolidine protons will be observed in the aliphatic region as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine and pyrrolidine rings. The carbon attached to the chlorine atom will be significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the aromatic and aliphatic rings.

Synthesis of this compound

The synthesis of 2-chloro-4-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the nucleophilic substitution of a more reactive starting material, such as a 2,4-dichloropyrimidine, or by chlorination of a corresponding hydroxypyrimidine. A representative synthetic approach is outlined below.

Synthetic Workflow

A plausible and widely used method for the synthesis of this compound involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine. The higher reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a regioselective reaction with pyrrolidine.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is based on general procedures for the synthesis of similar 2-chloro-4-aminopyrimidines.[6]

Materials:

-

2,4-Dichloropyrimidine

-

Pyrrolidine

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add triethylamine (1.1 eq).

-

Cool the mixture to 0°C and add pyrrolidine (1.0 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile and Key Transformations

The chemical reactivity of this compound is dominated by the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, making it a versatile intermediate in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. Common nucleophiles include amines, alcohols, and thiols.

Caption: Key SNAr reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of various biologically active compounds, particularly kinase inhibitors. The 2-amino-4-substituted pyrimidine core is a well-established pharmacophore that can effectively target the ATP-binding site of many kinases.

Role as a Kinase Inhibitor Scaffold

Numerous kinase inhibitors feature a 2-aminopyrimidine core, where the amino group at the 2-position forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituent at the 4-position, in this case, the pyrrolidine ring, can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity of the inhibitor.

A notable example of a drug class where this scaffold is prevalent is in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as follows:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, an inert atmosphere and refrigeration (2-8°C) are recommended to maintain purity and prevent degradation.[3]

Conclusion

This compound is a synthetically versatile and strategically important building block in modern drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of diverse molecular libraries. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective application in the development of novel therapeutics, especially in the field of oncology.

References

- 1. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 35691-20-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum [chemicalbook.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Versatile Scaffold in Modern Drug Discovery

Foreword: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. Researchers and drug development professionals continually seek out "privileged scaffolds"—molecular frameworks that are not only synthetically accessible but also capable of interacting with a multitude of biological targets. The pyrimidine core is a quintessential example of such a scaffold, forming the basis of numerous FDA-approved therapeutics.[1] This guide focuses on a particularly valuable derivative: 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine . Its strategic placement of reactive and modulatory groups makes it a cornerstone building block for the synthesis of targeted therapies, most notably in the realms of kinase inhibition and targeted protein degradation. This document serves as a technical deep-dive for researchers, providing not only the foundational chemical and physical properties but also actionable, field-proven insights into its synthesis and application.

Core Compound Analysis: Physicochemical and Structural Properties

The formal IUPAC name for this compound is This compound .[2] It is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a pyrrolidinyl group at the 4-position. This specific arrangement of functional groups is key to its utility in medicinal chemistry.

Key Physicochemical Data

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and drug design. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 35691-20-4 | PubChem[2] |

| Molecular Formula | C₈H₁₀ClN₃ | PubChem[2] |

| Molecular Weight | 183.64 g/mol | PubChem[2] |

| Monoisotopic Mass | 183.0563250 Da | PubChem[2] |

| Appearance | White to off-white solid | Inferred from typical pyrimidine derivatives |

| Storage | Inert atmosphere, 2-8°C | BLDpharm[3] |

Structural and Spectroscopic Characterization

While readily available, publicly accessible spectra for this specific compound are limited, its structural features allow for a confident prediction of its spectroscopic characteristics. Commercial suppliers often provide batch-specific NMR, HPLC, and LC-MS data upon request.[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the pyrrolidine ring protons. The pyrimidine protons will appear in the aromatic region, typically as doublets, while the pyrrolidine protons will be observed in the aliphatic region as multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the four unique carbons of the pyrimidine ring and the two unique sets of carbons in the pyrrolidine ring. The carbon attached to the chlorine atom will be significantly influenced by its electronegativity.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction on a di-substituted pyrimidine precursor. The reactivity of the chlorine atoms on a dichloropyrimidine ring is differentiated, allowing for selective substitution.

Recommended Synthetic Protocol

This protocol is based on established methods for the synthesis of substituted pyrimidines.[5][6][7]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

2,4-Dichloropyrimidine

-

Pyrrolidine

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or CH₃CN, add DIPEA or Et₃N (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyrrolidine (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Mechanistic Rationale

The 4-position of the 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the 2-position. This regioselectivity is due to the greater electron-withdrawing effect of the nitrogen atom at the 1-position on the C4 carbon, making it more electrophilic. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. The subsequent loss of a chloride ion restores aromaticity and yields the desired product.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region. The 2-chloro substituent on this compound serves as a convenient handle for introducing further diversity, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which is crucial for achieving potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for synthesizing kinase inhibitors.

Aryl or heteroaryl groups introduced at the 2-position can be tailored to interact with specific amino acid residues in the target kinase, leading to the development of highly potent and selective inhibitors for targets such as Aurora kinases, LRRK2, and CDKs.[8][9]

Building Block for PROTACs

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound scaffold can be incorporated into PROTAC design, often as part of the E3 ligase ligand or the linker element. The pyrrolidine moiety can contribute to favorable physicochemical properties, while the 2-chloro position allows for covalent attachment to the linker or the target-binding ligand.

Conceptual PROTAC Structure:

Caption: Schematic of a PROTAC molecule.

Safety and Handling

As with any active chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion: A Key Enabler in the Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly generate and optimize novel therapeutic agents. Its well-defined reactivity and versatile scaffold make it an indispensable component in the synthesis of targeted kinase inhibitors and innovative protein degraders. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the quest for next-generation medicines.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35691-20-4|this compound|BLD Pharm [bldpharm.com]

- 4. chemcd.com [chemcd.com]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Core Scaffold in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in medicinal chemistry and drug development. Its unique structural features—a reactive chlorine atom on the pyrimidine ring and a modulating pyrrolidine substituent—make it an exceptionally versatile intermediate for synthesizing targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its primary application as a core scaffold in the development of targeted protein degraders and kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research programs.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound valued for its specific reactivity and structural contribution to larger, biologically active molecules. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN₃ | [1][2][3] |

| Molecular Weight | 183.64 g/mol | [2][3][4][5] |

| CAS Number | 35691-20-4 | [1][3][4] |

| Appearance | Solid | [2] |

| Boiling Point | 348.6°C at 760 mmHg | [5][6] |

| InChIKey | OSBZWNGXKCNMHM-UHFFFAOYSA-N | [2][3] |

| SMILES | ClC1=NC=CC(N2CCCC2)=N1 | [5][6] |

Synthesis and Mechanism

The synthesis of 2-chloro-4-substituted pyrimidines requires a strategic approach to avoid the formation of undesired isomers. A common and effective method involves a two-step process starting from a 2-methylthio-4-chloropyrimidine precursor. This strategy leverages the methylthio group to direct the initial substitution reaction selectively to the C4 position, after which it is converted to the desired chloro group.

Synthesis Rationale and Workflow

The primary challenge in synthesizing 2-chloro-4-substituted pyrimidines is controlling regioselectivity. Direct reaction of a disubstituted pyrimidine often leads to a mixture of isomers (e.g., 4-chloro-2-substituted byproduct) that are difficult to separate. The 2-methylthio group serves as an effective control element. The subsequent chlorination step cleanly converts the methylthio group to a chloro group, yielding the final product with high purity.

Caption: General two-step synthesis workflow.

Detailed Synthesis Protocol

The following protocol is adapted from established methodologies for preparing 2-chloro-4-substituted pyrimidines[7].

Step 1: Synthesis of 2-Methylthio-4-(pyrrolidin-1-yl)pyrimidine

-

Dissolve the starting material, 2-methylthio-4-chloropyrimidine, in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the reaction mixture in an ice bath (0°C).

-

Add pyrrolidine and a non-nucleophilic base (e.g., DIEA, N-methylmorpholine) dropwise to the solution. The base scavenges the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product via column chromatography to yield the intermediate, 2-methylthio-4-(pyrrolidin-1-yl)pyrimidine.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in an appropriate solvent.

-

Introduce a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS)). The choice of agent depends on the scale and desired reaction conditions.

-

Heat the reaction mixture as required (e.g., reflux) to drive the conversion. This step should be performed in a well-ventilated fume hood.

-

Monitor the reaction for the disappearance of the starting material.

-

Carefully quench the reaction mixture, typically by pouring it over ice.

-

Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product into an organic solvent, wash, and dry as described previously.

-

The final product can be purified by recrystallization or column chromatography to achieve high purity (typically >98%).

Core Application in Drug Discovery: A Versatile Pyrimidine Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound is particularly valuable due to the reactivity of its C2-chlorine atom.

Reactivity: The C2-Chloro Handle

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward coupling of various nucleophiles—such as amines, thiols, or alcohols—to the pyrimidine core. This reaction is the cornerstone of its utility, enabling chemists to link the pyrimidine scaffold to other molecular fragments, such as pharmacophores or linkers.

Caption: Nucleophilic Aromatic Substitution (SₙAr) at the C2 position.

Application in PROTAC Synthesis

One of the most significant modern applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a "warhead" that binds the target protein, an E3 ligase ligand, and a linker connecting the two.

This compound can function as a core part of the warhead or as a rigid structural element within the linker. The SₙAr reaction at the C2 position is ideal for attaching the linker, which often terminates in an amine group.

Caption: Conceptual role in PROTAC synthesis workflow.

Quality Control, Safety, and Handling

Analytical Characterization

To ensure the identity and purity of synthesized or purchased this compound, a panel of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z [M+H]⁺ ≈ 184.06).[3]

-

High-Performance Liquid Chromatography (HPLC): To determine purity, typically reported as >97% or >98%.[1][2]

Reference spectra are often available from commercial suppliers and chemical databases[1][2][3].

Safety and Handling Precautions

This compound should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. It is classified with the following hazards according to the Globally Harmonized System (GHS)[3].

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. |

| H315 | Causes skin irritation | Wear protective gloves. |

| H319 | Causes serious eye irritation | Wear eye protection. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

Storage: Store in a cool, dry place (2-8°C recommended by some suppliers) under an inert atmosphere to prevent degradation[4][5][6].

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactivity, governed by the chloro group at the C2 position, provides a reliable handle for molecular elaboration. Its demonstrated utility as a core scaffold in the synthesis of targeted therapies, including PROTACs and kinase inhibitors, ensures its continued relevance to scientists and researchers working at the forefront of medicinal chemistry. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- 1. chemcd.com [chemcd.com]

- 2. 35691-20-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cas 35691-20-4|| where to buy this compound [french.chemenu.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: A Technical Guide

Introduction

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine that holds significant interest for researchers in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including anticancer and antimicrobial agents.[1] The pyrrolidine substituent can impart unique physicochemical properties, influencing solubility, membrane permeability, and target binding. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in chemical reactions and biological systems.

This technical guide provides an in-depth analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy of this compound. The content is structured to offer not only the spectral data but also the underlying scientific principles and practical experimental considerations, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Molecular Weight: 183.64 g/mol [2]

-

Monoisotopic Mass: 183.0563250 Da[2]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common method for generating gas-phase ions.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (³⁵Cl isotope) |

| 185 | 33 | [M+2]⁺ (³⁷Cl isotope) |

| 154 | 45 | [M-C₂H₃]⁺ |

| 148 | 80 | [M-Cl]⁺ |

| 113 | 60 | [M-C₄H₇N]⁺ |

Note: This is a predicted fragmentation pattern. Actual intensities may vary based on instrumentation and experimental conditions.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a prominent molecular ion peak. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl) peaks.[4]

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule under EI conditions are expected to involve the loss of the chlorine atom, cleavage of the pyrrolidine ring, and fragmentation of the pyrimidine ring. The base peak is anticipated to be the molecular ion [M]⁺ due to the relative stability of the aromatic pyrimidine ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for acquiring a GC-MS spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Causality Behind Experimental Choices:

-

The choice of a volatile solvent is crucial for efficient sample introduction into the GC.

-

The temperature program for the GC oven is designed to ensure good separation of the analyte from any potential impurities and the solvent front, while preventing thermal degradation.

-

A 70 eV electron energy is standard for EI-MS as it provides reproducible fragmentation patterns that are present in spectral libraries.

References

A Senior Application Scientist's Guide to Determining the Solubility of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Why Solubility Is a Critical, Non-Negotiable Parameter

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can cripple a compound's prospects, leading to unreliable assay results, low bioavailability, and significant formulation hurdles.[1][2][3][4][5] More than 40% of new chemical entities emerging from discovery pipelines are poorly soluble in water, a statistic that underscores the magnitude of this issue.[6][7] Therefore, a rigorous, early-stage characterization of a compound's solubility in relevant solvent systems is not merely good practice—it is an essential strategy for mitigating risk and accelerating the development timeline.[3][5]

This guide focuses on 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine, a heterocyclic building block of interest in medicinal chemistry. While extensive, quantitative solubility data for this specific compound is not readily published, this document serves a more critical purpose: to provide you, the research scientist, with the foundational knowledge and a robust experimental framework to determine its solubility accurately and efficiently in your own laboratory. We will move beyond theoretical discussions to provide a field-tested, step-by-step protocol, explaining the causality behind our choices and empowering you to generate the high-quality data necessary for informed decision-making.

Physicochemical Profile and Solubility Predictions

Before any bench work commences, a thorough analysis of the molecule's structure provides critical insights into its expected behavior. This "predictive" phase is crucial for designing an efficient experimental plan.

Molecular Structure: this compound

Key Structural Features & Their Implications:

-

Pyrimidine Core: This aromatic, nitrogen-containing heterocycle is relatively polar. The two nitrogen atoms are potential hydrogen bond acceptors.

-

Chloro Group: The electronegative chlorine atom at the 2-position introduces a dipole, contributing to the molecule's overall polarity and potentially participating in dipole-dipole interactions.

-

Pyrrolidine Ring: The saturated pyrrolidine ring is a tertiary amine. While the nitrogen atom's lone pair is involved in resonance with the pyrimidine ring, it still contributes to the molecule's basicity and can act as a hydrogen bond acceptor. The aliphatic nature of the ring adds a degree of nonpolar character.

Predicted Solubility Behavior: Based on this structure, a "like dissolves like" principle suggests that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate). Solubility in polar protic solvents like alcohols (e.g., Methanol, Ethanol) is also expected, facilitated by hydrogen bonding. Its solubility in nonpolar solvents such as hexane is predicted to be limited due to the molecule's significant polarity. A related compound, 2-Chloro-4-(piperidin-1-yl)pyrimidine, shows slight solubility in Chloroform and Methanol, supporting this initial assessment.[9]

The "Gold Standard" Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain the most reliable and meaningful solubility data, we must measure the thermodynamic (or equilibrium) solubility . This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a specific temperature. It is a distinct and more critical value than kinetic solubility, which can often overestimate true solubility.[10] The shake-flask method, though traditional, remains the gold standard for this determination due to its reliability.[10][11]

The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC or UPLC system with UV or MS detector

Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a defined volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly seal the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Isolation of Saturated Solution: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particles that could falsely inflate the concentration reading.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Analyze the filtered saturated solutions and the calibration standards using a validated HPLC-UV or UPLC-MS method.

-

Quantify the concentration of the compound in the saturated samples by interpolating from the calibration curve.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |

| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Dichloromethane (DCM) | 3.1 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Ethyl Acetate (EtOAc) | 4.4 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Acetonitrile (ACN) | 5.8 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Dimethylformamide (DMF) | 6.4 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Methanol (MeOH) | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethanol (EtOH) | 4.3 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

This table is a template for researchers to populate with their own findings.

Interpreting the Results: A Mechanistic View

The solubility trends observed in your experiments can be explained by the intermolecular forces at play between the solute (our compound) and the solvent.

Caption: Dominant Intermolecular Solute-Solvent Interactions.

High solubility in solvents like DMSO and DMF is driven by strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. In protic solvents like methanol, the primary driving force is strong hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrimidine and pyrrolidine rings. Conversely, the low solubility in hexane is due to the energy cost of breaking the strong solute-solute interactions to form only weak solute-solvent dispersion forces.

Safety and Handling

According to its classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[14][15]

Conclusion: From Data to Discovery

This guide provides a comprehensive framework for the experimental determination of the solubility of this compound. By adhering to the principles of thermodynamic equilibration and employing a robust analytical methodology, researchers can generate the precise, reliable data needed to advance their projects. Understanding solubility is not a peripheral task; it is a core competency that directly impacts the efficiency and success of the drug discovery process.[3] The insights gained from these experiments will guide solvent selection for chemical reactions, purification strategies, and the initial stages of formulation, ultimately paving the way for successful discovery and development outcomes.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ucd.ie [ucd.ie]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. This compound | C8H10ClN3 | CID 10773821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. cas 35691-20-4|| where to buy this compound [french.chemenu.com]

- 15. 35691-20-4|this compound|BLD Pharm [bldpharm.com]

chemical reactivity of the C-Cl bond in 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

An In-Depth Technical Guide to the Chemical Reactivity of the C-Cl Bond in 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Introduction: The Strategic Importance of the Pyrrolidine-Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and FDA-approved drugs.[1] Its prevalence is particularly notable in the domain of protein kinase inhibitors, where it often serves as a bioisostere for the purine core of ATP.[1] The specific substitution pattern of the pyrimidine ring is critical for modulating target affinity, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable building block: This compound . The strategic placement of a reactive chlorine atom at the 2-position and a pyrrolidine moiety at the 4-position creates a versatile intermediate for library synthesis and lead optimization.[2][3] The pyrrolidine group, a common feature in natural products and pharmaceuticals, often imparts favorable properties such as increased solubility and improved metabolic stability.

This document provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine bond at the C2 position. We will explore the underlying electronic principles governing its reactivity, detail the primary reaction classes it undergoes, and provide field-proven experimental protocols for its derivatization.

Pillar 1: Electronic Landscape and Inherent Reactivity of the C2-Cl Bond

The reactivity of any chloro-heteroarene is fundamentally dictated by the electron distribution within the aromatic ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the ring susceptible to attack by nucleophiles, which is the cornerstone of its chemistry.

The C-Cl bond at the 2-position is positioned between the two ring nitrogens, making it a highly electrophilic center. Nucleophilic attack at this position generates a negatively charged intermediate (a Meisenheimer complex) where the charge is effectively stabilized through resonance delocalization onto both adjacent nitrogen atoms.[4][5] This stabilization significantly lowers the activation energy for nucleophilic aromatic substitution (SNAr), making it the primary pathway for functionalization.

A critical point of discussion is the comparative reactivity of the 2- and 4-positions in pyrimidines. In an unsubstituted 2,4-dichloropyrimidine, the C4-position is generally more reactive towards both SNAr and palladium-catalyzed cross-coupling reactions.[1][4][6] This preference is attributed to superior stabilization of the Meisenheimer complex intermediate during C4 attack. However, in our subject molecule, the 4-position is already occupied by an electron-donating pyrrolidine group. This substituent modulates the electronic properties of the ring, directing reactivity squarely towards the remaining electrophilic C2-chloro site.

Pillar 2: Key Transformations and Mechanistic Considerations

The C2-Cl bond in this compound readily participates in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways depends on the desired final product and the nature of the incoming reagent.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for replacing the C2-chlorine with a variety of nucleophiles, including amines, thiols, and alkoxides. The reaction proceeds via a two-step addition-elimination mechanism.[7]

Mechanism:

-

Addition: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Caption: Generalized workflow for the SNAr reaction at the C2 position.

From a practical standpoint, these reactions are often driven to completion by heating, sometimes under microwave irradiation to reduce reaction times.[8] The choice of solvent and base is critical. A polar aprotic solvent like DMF, DMSO, or NMP is typically used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to scavenge the HCl generated during the reaction.

| Reaction Type | Typical Nucleophiles | Common Solvents | Base | Typical Temperature |

| Amination | Primary/Secondary Amines, Anilines | DMF, DMSO, Dioxane | K₂CO₃, DIPEA | 80 - 150 °C |

| Thiolation | Thiols, Thiophenols | DMF, THF | NaH, K₂CO₃ | 25 - 100 °C |

| Alkoxylation | Alcohols, Phenols | THF, Dioxane | NaH, KOtBu | 60 - 120 °C |

Table 1: Common conditions for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing a cornerstone of modern medicinal chemistry.[9] For the 2-chloro-pyrimidine substrate, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are highly effective.

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive chloroarenes.

-

Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The success of these couplings hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For chloro-heteroarenes, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[6][10]

| Coupling Type | Coupling Partner | Typical Catalyst/Ligand | Base | Common Solvents |

| Suzuki | Boronic acids/esters | Pd(OAc)₂ / SPhos, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Xantphos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF |

Table 2: Representative conditions for Palladium-catalyzed cross-coupling reactions.

Pillar 3: Experimental Protocols and Workflow Validation

Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. The following methodologies are presented as self-validating systems, incorporating in-process checks to ensure reaction success.

Protocol: SNAr Amination with N-Methylpiperazine

This protocol describes a typical procedure for the displacement of the C2-chloride with a secondary amine.

Caption: A standard experimental workflow for synthesis and purification.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.

-

Seal the flask with a septum and purge with argon or nitrogen for 5 minutes.

-

Add anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration) via syringe, followed by N-methylpiperazine (1.2 eq.).

-

Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction progress every 1-2 hours by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Aqueous Workup: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc).

-

Separate the layers and extract the aqueous phase two more times with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a robust method for C-C bond formation at the C2 position.

Methodology:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9]

-

Seal the flask, then evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heating and Monitoring: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until complete (typically 6-24 hours).

-

Aqueous Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with EtOAc.

-

Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to obtain the biaryl product.

Conclusion: A Versatile Hub for Chemical Innovation

This compound is more than just a chemical intermediate; it is a strategic entry point into a rich chemical space relevant to drug discovery and materials science. The C2-Cl bond possesses a well-balanced reactivity profile, readily undergoing displacement by a vast array of nucleophiles via SNAr and participating in robust palladium-catalyzed cross-coupling reactions. Understanding the electronic factors that govern its reactivity and mastering the standardized protocols for its transformation empowers researchers to efficiently synthesize novel compound libraries, accelerate structure-activity relationship (SAR) studies, and ultimately, develop next-generation therapeutics.[11][12]

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide to its Biological Activities

Introduction: The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous and essential scaffold in the architecture of life.[1] Its presence at the core of nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the storage and transfer of genetic information. Beyond this central role, the pyrimidine motif is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can provide ligands for diverse biological targets.[2] This inherent versatility has driven decades of research, leading to the discovery and development of a vast array of pyrimidine derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the significant biological activities of pyrimidine derivatives, with a focus on their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present quantitative data to illustrate the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

The uncontrolled proliferation of cancer cells is often driven by dysregulated signaling pathways. Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting the key enzymatic machinery that fuels tumor growth and survival.[5][6]

A. Mechanism of Action: Inhibition of Key Kinases

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a critical role in cell signaling.[7] Many pyrimidine-based compounds are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking their catalytic activity and disrupting downstream signaling cascades that promote cell proliferation and survival.[5][8][9]

B. Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Anticancer Agents

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1] |

| Pyrazolo[3,4-d]pyrimidines | Compound 7 | Caco-2 (Colon) | 43.75 | [10] |

| Pyrazolo[3,4-d]pyrimidines | Compound 7 | A549 (Lung) | 17.50 | [10] |

| Indolyl-pyrimidines | Compound 4g | MCF-7 (Breast) | 5.1 | [11] |

| Indolyl-pyrimidines | Compound 4g | HepG2 (Liver) | 5.02 | [11] |

| Indolyl-pyrimidines | Compound 4g | HCT-116 (Colon) | 6.6 | [11] |

| Thiazolo[4,5-d]pyrimidines | Compound 3b | A375 (Melanoma) | Data available | [3] |

| Pyrido[2,3-d]pyrimidines | Compound 63 | PC-3 (Prostate) | 1.54 | [8] |

| Pyrido[2,3-d]pyrimidines | Compound 63 | A549 (Lung) | 3.36 | [8] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the pyrimidine derivative using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16]

A. Mechanism of Action: Inhibition of Essential Metabolic Pathways

A key mechanism of antimicrobial action for many pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[17][18] Folic acid is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to microbial cell death.

B. Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Antimicrobial Agents

The following table summarizes the in vitro antimicrobial activity of representative pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidines | F20 | Staphylococcus aureus (MRSA) | 24-48 | [19] |

| Thiophenyl-pyrimidines | F20 | Enterococcus spp. (VRE) | 24-48 | [19] |

| Imidazo[1,2-a]pyrimidines | Compound with -N(Me)2 | Escherichia coli | 1.0 | [15] |

| Imidazo[1,2-a]pyrimidines | Compound with -N(Me)2 | Pseudomonas aeruginosa | 1.0 | [15] |

| Pyrimidine-based motifs | Compound 6b | Gram-negative bacteria | 62.5 - 500 | [2] |

| Pyrimidine-based motifs | Compound 6c | Gram-positive bacteria | 62.5 - 500 | [2] |

| Pyridine/pyrimidine cores | Compound 12, 15, 16, 17 | Bacillus subtilis | 6.25-12.5 | [20] |

C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][21][22][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the pyrimidine derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the stock solution in a sterile 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, pick several colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial agent dilution, resulting in a final volume of 100 µL per well.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

III. Antiviral Activity: A Barrier Against Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, have a long and successful history as antiviral agents.[24] Their structural similarity to natural nucleosides allows them to interfere with the viral replication machinery.

A. Mechanism of Action: Inhibition of Viral Polymerases